

4,7-Dichloroisatin: A Comprehensive Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4,7-Dichloroisatin**

Cat. No.: **B105665**

[Get Quote](#)

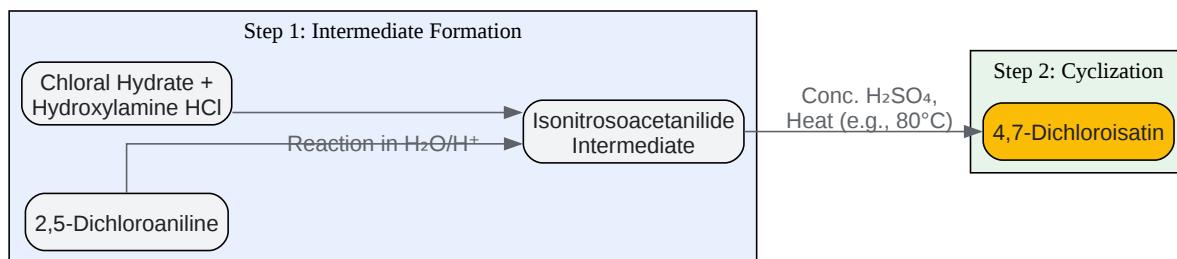
Introduction: The Strategic Importance of the Isatin Scaffold

Isatin (1H-indole-2,3-dione) and its derivatives represent a "privileged scaffold" in medicinal chemistry, a molecular framework that is recurrently found in compounds exhibiting a wide spectrum of biological activities.^{[1][2]} From its origins as a product of indigo dye oxidation to its identification as an endogenous metabolite, the isatin core has captivated chemists and pharmacologists alike.^[3] Its synthetic tractability, particularly the reactivity of the C3-carbonyl group and the lactam N-H, allows for the generation of vast and structurally diverse compound libraries.^[1] This guide focuses on a key, halogenated derivative: **4,7-Dichloroisatin** (CAS No. 18711-13-2). The introduction of chlorine atoms at the 4 and 7 positions of the aromatic ring significantly modulates the electronic and lipophilic properties of the molecule, making it a crucial intermediate in the synthesis of targeted therapeutics, especially in oncology.^[4] This document provides an in-depth exploration of its synthesis, properties, reactivity, and applications for researchers, scientists, and drug development professionals.

Core Physicochemical and Structural Properties

4,7-Dichloroisatin is typically an orange to brown crystalline powder.^{[5][6]} Its key identifiers and physical properties are summarized in the table below, providing a foundational dataset for experimental design and computational modeling.

Property	Value	Source(s)
CAS Number	18711-13-2	[4][6]
Molecular Formula	C ₈ H ₃ Cl ₂ NO ₂	[4][5]
Molecular Weight	216.02 g/mol	[4][6]
IUPAC Name	4,7-dichloro-1H-indole-2,3-dione	[5][7]
Synonyms	4,7-Dichloroindole-2,3-dione	[4][8]
Appearance	Light yellow to brown powder/crystal	[4][8]
Melting Point	250-252 °C	[6][8]
Solubility	Soluble in methanol; very slightly soluble in water.	[8]
InChI Key	NUXYYWOWNFEMNH-UHFFFAOYSA-N	[6][7]
SMILES	Clc1ccc(Cl)c2C(=O)C(=O)Nc12	[6]


Synthesis of 4,7-Dichloroisatin: The Sandmeyer Approach

The most established and reliable method for synthesizing substituted isatins, including the 4,7-dichloro derivative, is the Sandmeyer isatin synthesis.[4][9][10] This classical two-step process begins with the formation of an isonitrosoacetanilide intermediate from the corresponding aniline, which then undergoes an acid-catalyzed intramolecular cyclization.

Reaction Mechanism Overview

- Step 1: Formation of 2-(Hydroximino)-N-(2,5-dichlorophenyl)acetamide. 2,5-Dichloroaniline is reacted with chloral hydrate and hydroxylamine in an acidic aqueous solution. The reaction proceeds through the formation of a glyoxamide which then reacts with hydroxylamine to yield the critical oxime intermediate.[9]

- Step 2: Acid-Catalyzed Cyclization. The isolated isonitrosoacetanilide intermediate is treated with a strong acid, typically concentrated sulfuric acid. This promotes an intramolecular electrophilic aromatic substitution, where the oxime-bearing side chain attacks the aromatic ring, followed by hydrolysis to yield the final **4,7-Dichloroisatin** product.[9][10]

[Click to download full resolution via product page](#)

Caption: Workflow of the Sandmeyer synthesis for **4,7-Dichloroisatin**.

Experimental Protocol: A Self-Validating System

This protocol is adapted from the classical Sandmeyer procedure, specifically for the synthesis of **4,7-Dichloroisatin** from 2,5-dichloroaniline.[3]

Part A: Synthesis of 2-(Hydroxyimino)-N-(2,5-dichlorophenyl)acetamide

- Reaction Setup: In a 2 L round-bottom flask, dissolve chloral hydrate (0.54 mol) in 1.2 L of water.
- Addition of Reagents: To this solution, add in order: crystallized sodium sulfate (1300 g), a solution of 2,5-dichloroaniline (0.5 mol) in 300 mL of water containing concentrated HCl (0.52 mol), and finally, a solution of hydroxylamine hydrochloride (1.58 mol) in 500 mL of water.
- Heating and Reaction: Heat the mixture with vigorous stirring. The reaction is typically complete within 1-2 minutes of the mixture reaching a vigorous boil.

- Isolation: Cool the flask in an ice-water bath to precipitate the product. Filter the crystalline solid using suction, wash with water, and air-dry. The product is the isonitrosoacetanilide intermediate.

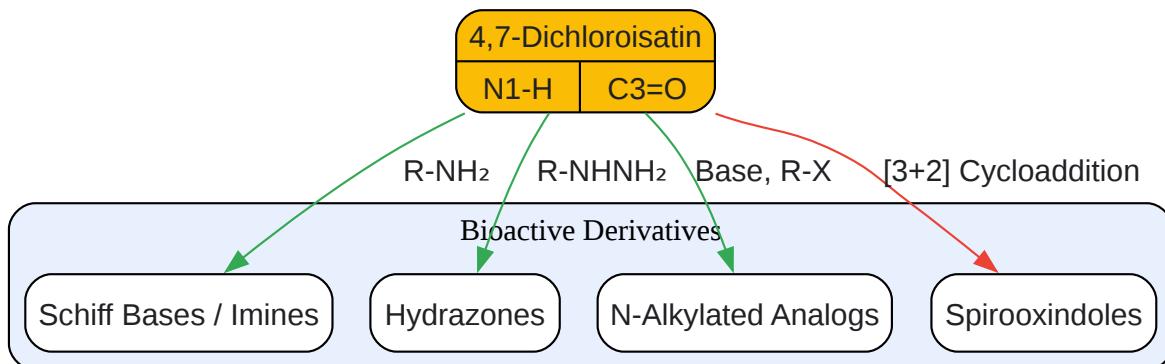
Part B: Cyclization to **4,7-Dichloroisatin**

- Reaction Setup: In a 1 L flask equipped with a mechanical stirrer, warm concentrated sulfuric acid (326 mL) to 50°C.
- Addition of Intermediate: Add the dry isonitrosoacetanilide from Part A (0.46 mol) portion-wise, maintaining the temperature between 60-70°C using an external cooling bath.
Causality Note: This exothermic cyclization requires careful temperature control to prevent side reactions and ensure a high yield.
- Completion and Quenching: After the addition is complete, heat the mixture to 80°C for 10 minutes to ensure full cyclization. Cool the reaction mixture to room temperature and carefully pour it onto 10-12 volumes of cracked ice.
- Isolation and Purification: The **4,7-Dichloroisatin** will precipitate. Allow the mixture to stand for 30 minutes, then filter the solid, wash thoroughly with cold water until the washings are neutral, and dry. The crude product can be further purified by recrystallization from a suitable solvent like glacial acetic acid or ethanol.

Spectroscopic and Structural Characterization

Authenticating the structure of synthesized **4,7-Dichloroisatin** is critical. The following analysis provides the expected spectroscopic signatures.

- ¹H NMR Spectroscopy: In a solvent like DMSO-d₆, the spectrum is expected to be simple. The two aromatic protons at positions 5 and 6 are chemically non-equivalent and adjacent. They will appear as two doublets in the aromatic region (typically δ 7.0-7.5 ppm), with a coupling constant (³JHH) characteristic of ortho-coupling (~8-9 Hz). The N-H proton of the lactam will appear as a broad singlet further downfield (typically δ > 11.0 ppm).[\[11\]](#)
- ¹³C NMR Spectroscopy: The spectrum will show eight distinct signals. The two carbonyl carbons (C2 and C3) will be the most downfield (δ > 160 ppm). Six signals will be present in the aromatic region (δ 110-150 ppm), corresponding to the carbons of the benzene ring.


- **FTIR Spectroscopy:** The infrared spectrum provides key functional group information. Expect a sharp, medium-intensity peak around $3200\text{-}3300\text{ cm}^{-1}$ corresponding to the N-H stretching vibration of the lactam. Two strong absorption bands will be prominent in the carbonyl region ($1700\text{-}1780\text{ cm}^{-1}$), corresponding to the asymmetric and symmetric stretching of the C2 and C3 dicarbonyl system.[12] Aromatic C-H and C=C stretching bands will also be present in their characteristic regions.

Reactivity and Applications in Drug Discovery

4,7-Dichloroisatin serves as a versatile hub for generating complex molecular architectures aimed at various biological targets.[4] The electron-withdrawing nature of the two chlorine atoms influences the reactivity of both the aromatic ring and the isatin core.

Key Reaction Sites:

- **C3-Carbonyl Group:** This is the most reactive site, readily undergoing condensation reactions with a variety of nucleophiles (amines, hydrazines, hydroxylamines) to form Schiff bases, hydrazones, and oximes. This is a primary strategy for introducing new pharmacophores.
- **N1-Amide Proton:** The lactam nitrogen can be deprotonated and subsequently alkylated, acylated, or arylated, allowing for the introduction of substituents that can modulate solubility, cell permeability, and target engagement.[3]
- **Aromatic Ring:** While the ring is electron-deficient, further electrophilic substitution is challenging but possible under harsh conditions. More commonly, the existing chloro-substituents can be displaced via nucleophilic aromatic substitution (SNAr) in advanced synthetic schemes.

[Click to download full resolution via product page](#)

Caption: Synthetic utility of **4,7-Dichloroisatin** as a core scaffold.

Application in Anticancer Drug Development

The isatin scaffold is a well-established pharmacophore in the design of kinase inhibitors.^{[1][13]} The FDA-approved drug Sunitinib, an oxindole derivative, validates this approach.^[2] Derivatives of **4,7-Dichloroisatin** are actively investigated as inhibitors of key oncogenic kinases.

- Mechanism of Action: Isatin-based compounds often function as ATP-competitive inhibitors, binding to the hinge region of the kinase active site. The isatin core can form crucial hydrogen bonds, while substituents introduced via the N1 and C3 positions can extend into other pockets to enhance potency and selectivity.^[13]
- Targeted Kinases: Derivatives have shown inhibitory activity against a range of kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs), all of which are critical regulators of cell proliferation, angiogenesis, and survival in cancer.^[13]
- Synthetic Strategy: A common strategy involves a Knoevenagel condensation at the C3-position of **4,7-Dichloroisatin** with an active methylene compound, followed by further derivatization. This allows for the rapid construction of complex molecules with potential anti-proliferative activity.

Safety and Handling

As a laboratory chemical, **4,7-Dichloroisatin** requires careful handling in a controlled environment.

- GHS Hazard Classification:
 - H302: Harmful if swallowed (Acute Toxicity, Oral, Category 4).[6][7]
 - H319: Causes serious eye irritation (Eye Irritation, Category 2).[6][7]
- Recommended Personal Protective Equipment (PPE):
 - Wear protective gloves, a lab coat, and safety glasses or goggles.[6]
 - Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[4]

Conclusion

4,7-Dichloroisatin is more than just a chemical intermediate; it is a strategic building block for the development of next-generation therapeutics. Its well-defined synthesis, predictable reactivity, and the proven track record of the isatin scaffold make it an invaluable tool for medicinal chemists. The dichloro substitution pattern offers a unique electronic and steric profile that can be exploited to achieve high potency and selectivity against a range of biological targets, particularly protein kinases implicated in cancer. This guide provides the foundational knowledge required for researchers to effectively incorporate **4,7-Dichloroisatin** into their drug discovery pipelines, paving the way for the synthesis of novel and impactful bioactive compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sandmeyer Isatin Synthesis (Chapter 51) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. synarchive.com [synarchive.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. FDA-approved small molecule kinase inhibitors-Part 3 [bocsci.com]
- 7. 29.9 ¹H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 8. Discovery of a Novel Template, 7-Substituted 7-Deaza-4'-Thioadenosine Derivatives as Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. acdlabs.com [acdlabs.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- To cite this document: BenchChem. [4,7-Dichloroisatin: A Comprehensive Technical Guide for Drug Discovery Professionals]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b105665#4-7-dichloroisatin-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com